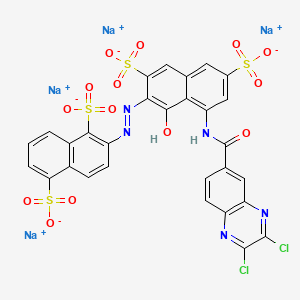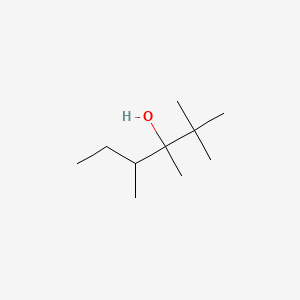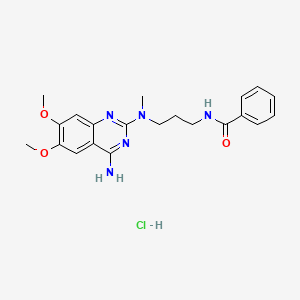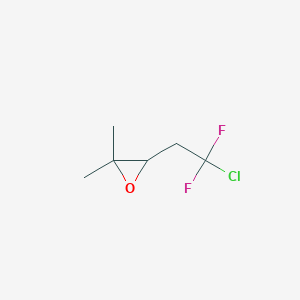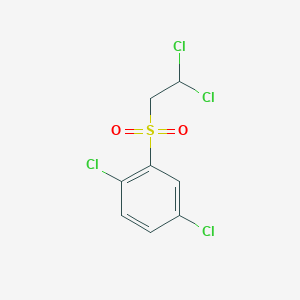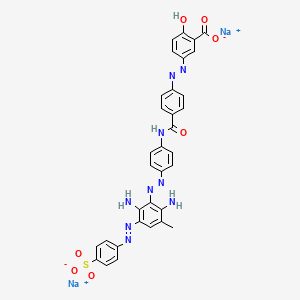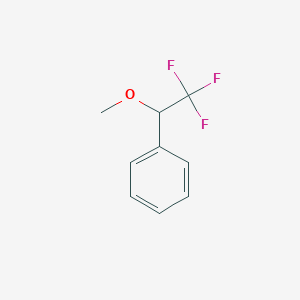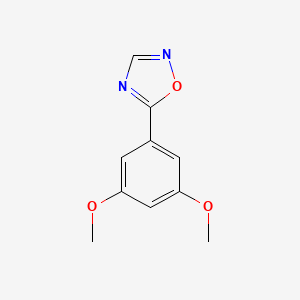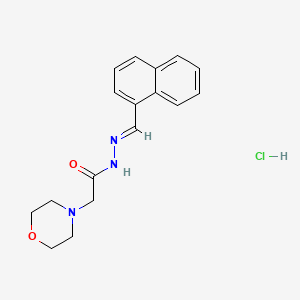
4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a morpholine ring, a naphthyl group, and a hydrazide moiety, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride typically involves the condensation of 4-morpholineacetic acid hydrazide with 1-naphthaldehyde in the presence of an acid catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting hydrazone is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone to the corresponding amine.
Substitution: The hydrazone moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Substituted hydrazones.
Applications De Recherche Scientifique
4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can act as a ligand for various receptors, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Morpholineacetic acid hydrazide
- 1-Naphthaldehyde hydrazone
- 2-(1-Naphthylmethylene)hydrazine
Uniqueness
4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride is unique due to the presence of both a morpholine ring and a naphthyl group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
72606-47-4 |
|---|---|
Formule moléculaire |
C17H20ClN3O2 |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
2-morpholin-4-yl-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide;hydrochloride |
InChI |
InChI=1S/C17H19N3O2.ClH/c21-17(13-20-8-10-22-11-9-20)19-18-12-15-6-3-5-14-4-1-2-7-16(14)15;/h1-7,12H,8-11,13H2,(H,19,21);1H/b18-12+; |
Clé InChI |
PZFFIYRABURAIR-XMMWENQYSA-N |
SMILES isomérique |
C1COCCN1CC(=O)N/N=C/C2=CC=CC3=CC=CC=C32.Cl |
SMILES canonique |
C1COCCN1CC(=O)NN=CC2=CC=CC3=CC=CC=C32.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


